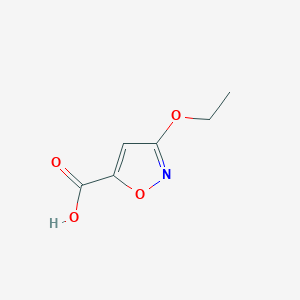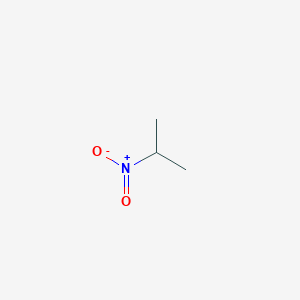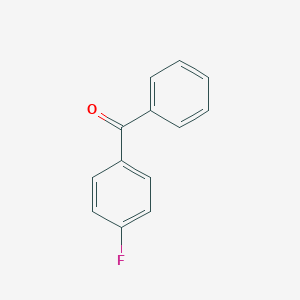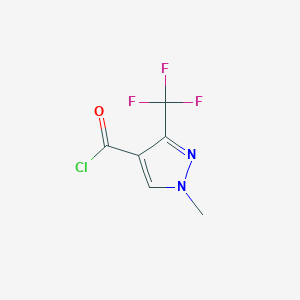![molecular formula C13H12 B154233 1H-Benz[f]indene, 2,3-dihydro- CAS No. 1624-26-6](/img/structure/B154233.png)
1H-Benz[f]indene, 2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz[f]indene, 2,3-dihydro- is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in recent years due to its potential use in scientific research. This compound has a unique structure that makes it useful in various fields, including biochemistry, pharmacology, and biotechnology. In
Applications De Recherche Scientifique
1H-Benz[f]indene, 2,3-dihydro- has various applications in scientific research. It has been used as a fluorescent probe to study DNA structure and function. It has also been used as a ligand in metal-catalyzed reactions and as a building block in organic synthesis. Additionally, it has been studied for its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis.
Mécanisme D'action
The mechanism of action of 1H-Benz[f]indene, 2,3-dihydro- is not fully understood. However, studies have shown that it can interact with DNA and RNA, leading to changes in their structure and function. It can also interact with proteins, enzymes, and other biomolecules, leading to changes in their activity and function.
Biochemical and Physiological Effects
1H-Benz[f]indene, 2,3-dihydro- has been shown to have various biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis in cancer cells. It can also modulate the activity of enzymes and proteins involved in various cellular processes, including DNA replication, transcription, and translation. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Benz[f]indene, 2,3-dihydro- in lab experiments include its unique structure, which makes it useful in various applications, and its ability to interact with biomolecules, leading to changes in their activity and function. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research involving 1H-Benz[f]indene, 2,3-dihydro-. These include studying its potential use in cancer therapy, developing new synthetic methods for its production, and exploring its interactions with biomolecules in more detail. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Conclusion
1H-Benz[f]indene, 2,3-dihydro- is a polycyclic aromatic hydrocarbon that has gained attention in recent years due to its potential use in scientific research. Its unique structure and ability to interact with biomolecules make it useful in various applications, including cancer therapy and organic synthesis. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1H-Benz[f]indene, 2,3-dihydro- can be achieved through several methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Suzuki-Miyaura coupling reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring system. The Friedel-Crafts reaction involves the reaction of an arene with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Propriétés
Numéro CAS |
1624-26-6 |
|---|---|
Formule moléculaire |
C13H12 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2,3-dihydro-1H-cyclopenta[b]naphthalene |
InChI |
InChI=1S/C13H12/c1-2-5-11-9-13-7-3-6-12(13)8-10(11)4-1/h1-2,4-5,8-9H,3,6-7H2 |
Clé InChI |
VEWAWZXAARZEAN-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=CC=CC=C3C=C2C1 |
SMILES canonique |
C1CC2=CC3=CC=CC=C3C=C2C1 |
Autres numéros CAS |
1624-26-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















